![molecular formula C11H7ClF3N3O B119301 3(2H)-Pyridazinone, 5-amino-4-chloro-2-[3-(trifluoromethyl)phenyl]- CAS No. 23576-24-1](/img/structure/B119301.png)

3(2H)-Pyridazinone, 5-amino-4-chloro-2-[3-(trifluoromethyl)phenyl]-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

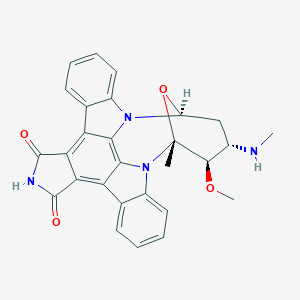

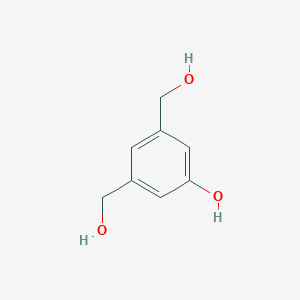

3(2H)-Pyridazinone, 5-amino-4-chloro-2-[3-(trifluoromethyl)phenyl]- (hereafter referred to as “3(2H)-pyridazinone”) is an organic compound belonging to the family of pyridazinones. This compound has a wide range of applications in the scientific and medical fields, including its use as a catalyst for organic synthesis, a synthetic building block for organic synthesis, and a potential therapeutic agent.

Aplicaciones Científicas De Investigación

Chemical Synthesis and Modifications

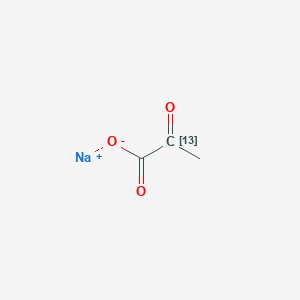

- Pyridazinones, including derivatives similar to 3(2H)-Pyridazinone, 5-amino-4-chloro-2-[3-(trifluoromethyl)phenyl], serve as a base for synthesizing a range of chemical compounds. Notably, the synthesis of novel 5,6-bis-(4-substitutedphenyl)-2H(3)-pyridazinones has been detailed, highlighting the flexibility of pyridazinone scaffolds for chemical modifications and the creation of new compounds, though their antimicrobial activities were not significant (Alonazy et al., 2009).

Biological Activities and Pharmacological Potential

- Pyridazinone derivatives exhibit a spectrum of biological activities. Recent studies have synthesized new pyridazinone derivatives containing the 1,3,4-thiadiazole moiety, showing that certain derivatives exhibit significant inhibitory activity against human cancer cell lines (Qin et al., 2020).

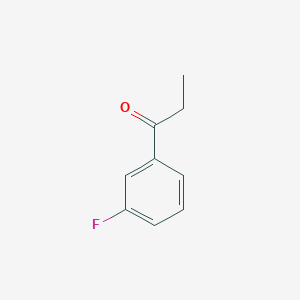

- A series of 4‐chloro‐2‐(3‐chloro‐4‐fluorophenyl)‐5‐(aliphatic/cyclic saturated amino)pyridazin‐3(2H)‐one derivatives have been synthesized and evaluated for their potential anticancer, antiangiogenic, and antioxidant properties. Some derivatives showed inhibitory activity close to standard methotrexate, and specific compounds displayed potent antiangiogenic and antioxidant activities (Kamble et al., 2015).

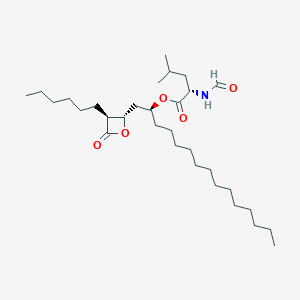

Material and Oil Improvement Applications

- Pyridazinone derivatives have also been used for base oil improvement. Three synthesized Pyridazinone derivatives were tested as antioxidants for local base oil, showing promising results in improving the oil's resistance to oxidative degradation. Furthermore, these compounds demonstrated efficiency as corrosion inhibitors for carbon steel in an acid medium, showcasing their multifunctional applications beyond pharmaceuticals (Nessim, 2017).

Insecticidal Applications

- Pyridazinone derivatives have also been explored for their insecticidal activities. Certain derivatives have shown moderate insecticidal activity against specific pests, indicating the potential use of these compounds in agricultural pest control (Bing, 2003).

Propiedades

IUPAC Name |

5-amino-4-chloro-2-[3-(trifluoromethyl)phenyl]pyridazin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClF3N3O/c12-9-8(16)5-17-18(10(9)19)7-3-1-2-6(4-7)11(13,14)15/h1-5H,16H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIEQNXJEEHWIDV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N2C(=O)C(=C(C=N2)N)Cl)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClF3N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3(2H)-Pyridazinone, 5-amino-4-chloro-2-[3-(trifluoromethyl)phenyl]- | |

CAS RN |

23576-24-1 |

Source

|

| Record name | Desmethylnorflurazon | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023576241 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.